molecular formula C9H15NO3 B1468671 1-Butyrylpyrrolidine-3-carboxylic acid CAS No. 1245614-92-9

1-Butyrylpyrrolidine-3-carboxylic acid

Cat. No. B1468671
CAS RN: 1245614-92-9
M. Wt: 185.22 g/mol
InChI Key: FRQBIHLVNBAIMC-UHFFFAOYSA-N
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Description

1-Butyrylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C9H15NO3. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including this compound, can be achieved through various synthetic strategies. One such strategy involves ring construction from different cyclic or acyclic precursors . Another approach involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Microwave Assisted Synthesis and Antimicrobial Activity

  • Microwave-assisted synthesis techniques have been developed for producing novel pyrrolidine derivatives, including compounds similar to 1-Butyrylpyrrolidine-3-carboxylic acid. These methods offer high yields and have shown that some derivatives exhibit significant antimicrobial properties (Sreekanth & Jha, 2020).

Synthesis from L-Aspartic Acid

  • Starting from L-aspartic acid, researchers have synthesized optically active pyrrolidine compounds that serve as intermediates for pharmaceutically active substances. This process highlights the economical and efficient synthesis of such compounds, with potential implications for industrial preparation (Han et al., 2018).

Domino Reactions for Pyrrolidine Derivatives

  • The synthesis of 5-hydroxy-1-aminopyrrolines and corresponding pyrroles from 1,2-diaza-1,3-butadienes has been achieved through domino reactions. This method facilitates multistep transformations without the need for intermediate workup, offering a streamlined approach to obtaining pyrrolidine derivatives (Attanasi et al., 2002).

Electrogenerated Chemiluminescence for Analysis

  • Research has explored the use of electrogenerated chemiluminescence derivatization reagents for the sensitive and selective analysis of carboxylic acids, including those related to pyrrolidine structures. This technique has been applied to high-performance liquid chromatography, demonstrating its utility in the analytical chemistry of carboxylic acids (Morita & Konishi, 2002).

Electrodeposition from Ionic Liquids

  • The feasibility of electrodepositing aluminum from electrolytes formed by adding 1-butylpyrrolidine to AlCl3 has been investigated, highlighting the potential of 1-butylpyrrolidine derivatives in electrochemistry and material science applications (Pulletikurthi et al., 2015).

properties

IUPAC Name

1-butanoylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-3-8(11)10-5-4-7(6-10)9(12)13/h7H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQBIHLVNBAIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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